Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a piperidine derivative that has a pyridine ring attached to it.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug development. The piperidine ring system is present in numerous pharmaceuticals, including antipsychotics, antihistamines, and analgesics. Researchers have explored the synthesis of substituted piperidines using various methods, aiming to create novel compounds with improved pharmacological profiles . Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate could serve as a scaffold for designing new drugs targeting specific receptors or enzymes.
Anticancer Agents
Recent studies have investigated piperidine derivatives as potential anticancer agents. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives exhibited dual inhibition against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), making them promising candidates for cancer therapy .
Antioxidant Compounds
Imidazole-containing compounds derived from piperidine have been synthesized and evaluated for their antioxidant potential. These compounds showed good scavenging activity, highlighting their relevance in oxidative stress-related diseases .
Process Optimization
Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate has practical applications in chemical processes. For example, it can be recycled and reused during the production of related compounds, such as 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine .
Hepatic Stellate Cell Modulation
Novel 2-(pyridin-2-yl) pyrimidine derivatives, which share structural similarities with our compound of interest, were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). These investigations contribute to our understanding of potential therapeutic targets .
Mechanism of Action
Mode of Action
It is presumed that the compound may interact with its targets, potentially altering their function and leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Given its potential interaction with nitric oxide synthase, it could influence the nitric oxide signaling pathway . Nitric oxide plays a pivotal role in various biological processes, including vasodilation, immune response, and neurotransmission.
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
If it does interact with nitric oxide synthase, it could potentially influence the production of nitric oxide, thereby affecting the processes regulated by this signaling molecule .
properties
IUPAC Name |
ethyl 4-pyridin-2-yloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-17-13(16)15-9-6-11(7-10-15)18-12-5-3-4-8-14-12/h3-5,8,11H,2,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWJGKKRQTZOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(pyridin-2-yloxy)piperidine-1-carboxylate |
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